molecular formula C24H26N2O4 B017004 Carvedilol-d3 CAS No. 1020719-25-8

Carvedilol-d3

カタログ番号 B017004
CAS番号: 1020719-25-8
分子量: 409.5 g/mol
InChIキー: OGHNVEJMJSYVRP-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of carvedilol and its derivatives involves various chemical pathways, with methodologies focusing on minimizing byproducts and enhancing yield. One approach to synthesizing carvedilol avoids the formation of bis impurity by utilizing specific intermediates that lead to high purity carvedilol, suggesting potential applications for Carvedilol-d3 synthesis (Song Xuying, 2011). Another method employs the use of 4-hydroxy carbazole, condensation with epichlorohydrin, and subsequent steps to achieve a high overall yield, indicating a feasible pathway for Carvedilol-d3 (Lu Dingqian, 2014).

Molecular Structure Analysis

The molecular structure of carvedilol has been detailed through various analytical techniques. X-ray diffraction studies have elucidated the crystal structure of carvedilol, revealing the presence of hydrogen bonds and planar molecules, which are crucial for understanding the chemical behavior of Carvedilol-d3 (Chen-Yan Wei et al., 1998). Vibrational spectroscopy and UV spectral analysis further contribute to the comprehension of carvedilol's molecular characteristics, offering insights into the electronic properties essential for Carvedilol-d3 studies (N. Swarnalatha et al., 2015).

Chemical Reactions and Properties

Carvedilol's ability to act as an antioxidant, through mechanisms such as radical scavenging and iron chelation, has been documented. These antioxidative properties, derived from its chemical structure, suggest similar potential activities for Carvedilol-d3 (K. Oettl et al., 2001). Additionally, carvedilol's interactions with copper ions, forming complexes through chelation, indicate its versatile chemical reactivity, which could be relevant to Carvedilol-d3's chemical behavior (M. Zoroddu et al., 2003).

Physical Properties Analysis

The physical properties of carvedilol, including its thermal behavior and solubility, have been extensively studied. Thermal analysis reveals its decomposition characteristics, providing a basis for understanding Carvedilol-d3's stability under various conditions (Renata C. Gallo et al., 2015). The solubility and dissolution rates of carvedilol's different forms, influenced by its polymorphic nature, offer insights into the physical behavior of Carvedilol-d3 in various solvents (Livia D. Prado et al., 2014).

Chemical Properties Analysis

The chemical properties of carvedilol, such as its lipophilicity and interaction with biological membranes, are critical for its pharmacological effects. Studies on carvedilol's partitioning into cell membranes and its perturbation effects due to its chemical structure and lipophilicity provide a framework for investigating Carvedilol-d3's potential interactions with biological systems (S. Butler et al., 2006).

科学的研究の応用

  • Mitochondrial Bioenergetics in the Heart : Carvedilol acts as an uncoupler of oxidative phosphorylation in heart mitochondria, decreasing mitochondrial electric potential. This uncoupling may contribute to its protective role in heart mitochondrial bioenergetics (Oliveira et al., 2000).

  • Mitochondrial Biogenesis : It promotes mitochondrial biogenesis, which may suggest a new mechanism for its therapeutic effects in heart failure. This effect was observed in human umbilical vein endothelial cells (Yao et al., 2016).

  • Protection of Bone Marrow Stem Cells : The drug protects bone marrow stem cells against hydrogen peroxide-induced cell death, partly through the PI3K-Akt pathway. This suggests potential use in treating spinal cord injury (Chen et al., 2016).

  • Cardioprotection Against Anthracycline Therapy : Carvedilol may protect both systolic and diastolic functions of the left ventricle in patients receiving anthracycline therapy (Kalay et al., 2006).

  • Vascular Smooth Muscle Cell Proliferation : The drug prevents vascular smooth muscle cell proliferation, migration, and neointimal formation following vascular injury. This suggests a role in treating disorders associated with abnormal growth (Ohlstein et al., 1993).

  • Hydrogen Sulfide Concentration Changes : It affects H2S tissue concentration in various mouse organs, including the brain, liver, heart, and kidney (Wiliński et al., 2011).

  • Reduction of Doxorubicin-Induced Cardiotoxicity : Combined with carnosic acid, Carvedilol significantly reduces doxorubicin-induced cardiotoxicity by suppressing excessive oxidative stress, inflammation, apoptosis, and autophagy (Zhang et al., 2019).

  • Antioxidative Properties : It acts as both a metal chelator and a radical scavenger in vitro, but its antioxidative properties may not solely be explained by its radical-scavenging activity (Oettl et al., 2001).

  • Transdermal Patches for Hypertension : Carvedilol transdermal patches significantly controlled hypertension from the first hour and increased its efficacy for hypertension therapy (Ubaidulla et al., 2007).

  • Kir2.3 Channel Inhibition : It inhibits Kir2.3 channels by interfering with the PIP2-channel interaction, an alternative mechanism to block K(ATP) channels (Ferrer et al., 2011).

  • Prevention of Doxorubicin-Induced Apoptosis in Cardiomyocytes : Carvedilol prevents doxorubicin-induced free radical release and apoptosis in cardiomyocytes in vitro (Spallarossa et al., 2004).

  • Cardioprotective Effects in Idiopathic Cardiomyopathy : The drug reduces heart rate, pulmonary artery and pulmonary wedge pressures, and improves left ventricular systolic function, heart failure symptoms, and submaximal exercise tolerance in patients with idiopathic cardiomyopathy (Metra et al., 1994).

  • Cardioprotection in Animal Models : Carvedilol has been shown to produce significant cardioprotection in experimental animal models of acute myocardial infarction, with a reduction in infarct size reaching 91% (Feuerstein & Ruffolo, 1995).

  • Vascular Remodelling and Acute Myocardial Infarction Protection : Carvedilol provides cardioprotection in animal models of acute myocardial infarction and vascular remodelling (Feuerstein & Ruffolo, 1996).

  • Myocardial Fibrosis Attenuation : It protects against myocardial injury induced by acute myocardium infarction by inactivating Smad3 and upregulating miR-29b (Zhu et al., 2013).

  • Clinical Pharmacokinetic Study : A validated LC-MS/MS assay was developed and applied to determine the enantiomers of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma (Furlong et al., 2012).

Safety And Hazards

Carvedilol is considered safe for use, but there are some precautions to be taken. It should not be taken if you have asthma, bronchitis, emphysema, severe liver disease, or a serious heart condition . It should be stored at room temperature (between 15-30° C or 59-86° F) away from moisture, heat, and direct light in a tightly closed container .

将来の方向性

There are various approaches explored to increase the solubility of carvedilol with every technique having certain advantages and drawbacks . Micronization and nanoformulations (dendrimers, nanoemulsion, nanosuspension, nanocrystals, polymeric nanoparticles) are the most widely used technique for solubility enhancement of carvedilol on a laboratory scale due to higher solubility and dissolution rate but they have poor industrial applicability due to difficulty in scale-up and low yield . Efforts are being made to carry out different solubility enhancement techniques with good industrial applicability for carvedilol, e.g., cocrystals .

特性

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649419
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carvedilol-d3

CAS RN

1020719-25-8
Record name 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(methoxy-d3)phenoxy]ethyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carvedilol-d3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carvedilol-d3
Reactant of Route 3
Reactant of Route 3
Carvedilol-d3
Reactant of Route 4
Reactant of Route 4
Carvedilol-d3
Reactant of Route 5
Reactant of Route 5
Carvedilol-d3
Reactant of Route 6
Reactant of Route 6
Carvedilol-d3

Citations

For This Compound
8
Citations
A Tieu - 2016 - search.proquest.com
Of the minimal information describing drug dialyzability, the majority was obtained prior to modern hemodialysis membranes. This study characterized the dialyzability of the most …
Number of citations: 4 search.proquest.com
CA Lee, DA Oh, Y Tang, P Yi, M Bashir… - Clinical …, 2023 - Wiley Online Library
Etrasimod (APD334) is an investigational, once‐daily, oral, selective sphingosine 1‐phosphate receptor 1,4,5 modulator (S1P 1,4,5 ) in development for treatment of various immune‐…
Number of citations: 3 accp1.onlinelibrary.wiley.com
R Dalton - 2018 - scholarworks.umt.edu
BACKGROUND: CYP2D6 is difficult to accurately genotype due to a large number of single nucleotide variants (SNVs), indels, and structural variation such as deletions, duplications, …
Number of citations: 0 scholarworks.umt.edu
R Dalton, S Lee, KG Claw, B Prasad… - Clinical and …, 2020 - Wiley Online Library
The cytochrome P450 2D6 ( CYP 2D6) gene locus is challenging to accurately genotype due to numerous single nucleotide variants and complex structural variation. Our goal was to …
Number of citations: 42 ascpt.onlinelibrary.wiley.com
G MARIANI, S TAVAZZI, H SKEJO, S COMERO… - 2020 - publications.jrc.ec.europa.eu
JRC provided sampling support and ultra-trace organic analytical measurements of marine contaminants in the framework of the support to DG NEAR (C2–Neighbourhood East) for the …
Number of citations: 2 publications.jrc.ec.europa.eu
S Lee - 2019 - digital.lib.washington.edu
Genetic polymorphism contributes significantly to the wide inter-individual variability in drug response, affecting both efficacy and toxicity. It has been estimated that more than 90% of …
Number of citations: 0 digital.lib.washington.edu
MFG AM, M Mata, L Sánchez, M Pérez, CA Barajas… - fundacionsigno.com
El programa se compone de un conjunto de herramientas de seguridad para el paciente con el objetivo de facilitar al médico el control de las interacciones medicamentosas de …
Number of citations: 2 www.fundacionsigno.com
EAP de Mocejón, TCH de Toledo - fundacionsigno.com
Objetivos: Instaurar un nuevo sistema de valoración preoperatorio basado en la recogida de datos clínicos del paciente sin su presencia, restringiendo pruebas complementarias (PC) …
Number of citations: 2 www.fundacionsigno.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。